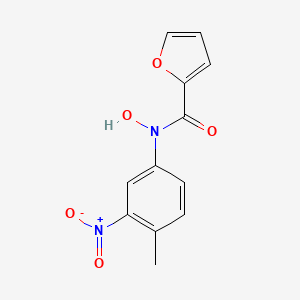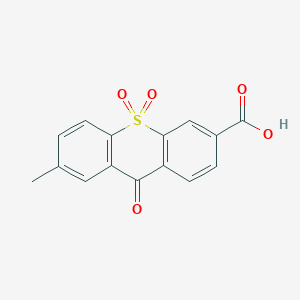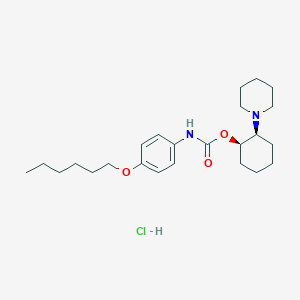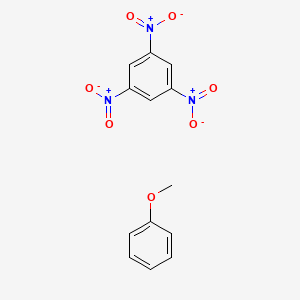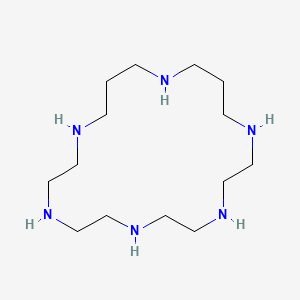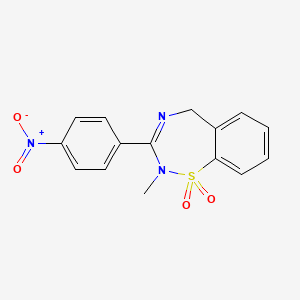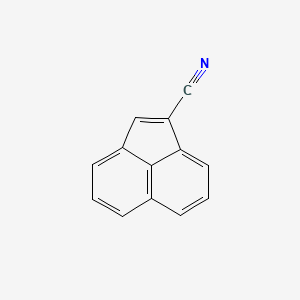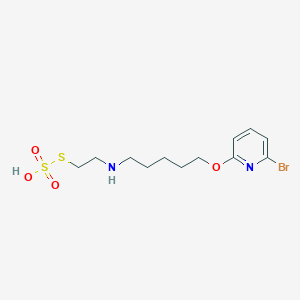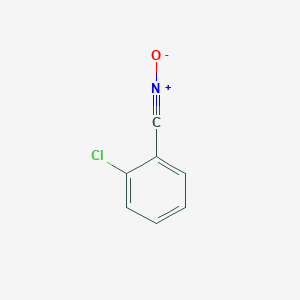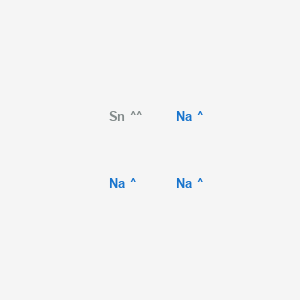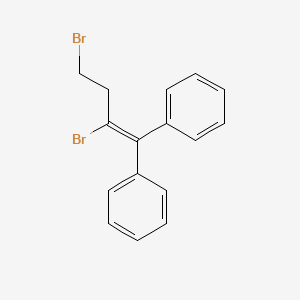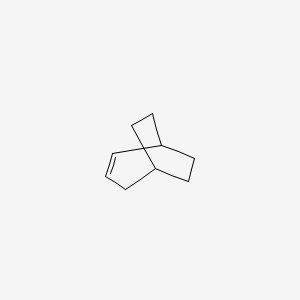
Bicyclo(3.2.2)non-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(3.2.2)non-2-ene is an organic compound with the molecular formula C₉H₁₄. It is a bicyclic structure, meaning it contains two interconnected rings. This compound is notable for its unique three-carbon bridge, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo(3.2.2)non-2-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where 1,3-cycloheptadiene reacts with suitable dienophiles . Another method includes the electrolytic decarboxylation of maleic anhydride adducts . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(3.2.2)non-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions, such as bromination, can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Bicyclo(3.2.2)non-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of complex organic compounds and materials
Mechanism of Action
The mechanism of action of bicyclo(3.2.2)non-2-ene involves its interaction with various molecular targets. The three-carbon bridge in its structure allows for unique spatial arrangements, which can influence its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the alteration of existing ones, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)heptane:
Bicyclo(3.3.1)nonane: Another bicyclic compound with a larger ring system and different chemical properties.
Uniqueness
Bicyclo(3.2.2)non-2-ene is unique due to its three-carbon bridge, which imparts distinct chemical reactivity and spatial configuration. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
40319-81-1 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
bicyclo[3.2.2]non-2-ene |
InChI |
InChI=1S/C9H14/c1-2-8-4-6-9(3-1)7-5-8/h1-2,8-9H,3-7H2 |
InChI Key |
BCCQOAANWUKEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
